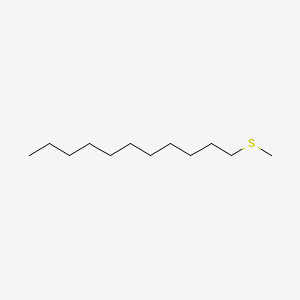
2-Thiatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiatridecane, also known as methyl undecyl sulfide, is an organic compound with the molecular formula C₁₂H₂₆S. It is a sulfur-containing hydrocarbon, which places it in the category of organosulfur compounds. These compounds are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiatridecane typically involves the reaction of undecyl halides with thiols under basic conditions. For example, the reaction of 1-bromoundecane with methylthiolate anion in the presence of a base like sodium hydride can yield this compound. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thiatridecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted organosulfur compounds.
Applications De Recherche Scientifique
2-Thiatridecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of sulfur metabolism and its role in biological systems. It may also serve as a model compound for investigating the behavior of sulfur-containing biomolecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and additives. Its properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Thiatridecane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, leading to the formation of new chemical species. This interaction can affect biological pathways and processes, making this compound a valuable compound for studying sulfur chemistry in biological systems.
Comparaison Avec Des Composés Similaires
Undecane: A hydrocarbon with a similar carbon chain length but lacking the sulfur atom.
Methylthiol: A simpler sulfur-containing compound with a shorter carbon chain.
Thioethers: A class of compounds containing sulfur atoms bonded to two carbon atoms.
Uniqueness: 2-Thiatridecane is unique due to its specific structure, which combines a long carbon chain with a sulfur atom. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
7289-44-3 |
|---|---|
Formule moléculaire |
C12H26S |
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
1-methylsulfanylundecane |
InChI |
InChI=1S/C12H26S/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H2,1-2H3 |
Clé InChI |
HDOADYQJIBYVGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


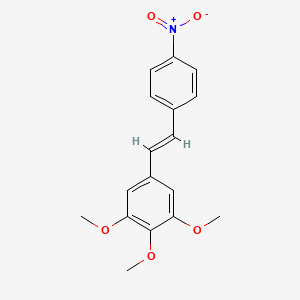
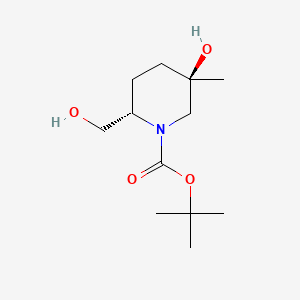
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B13902015.png)

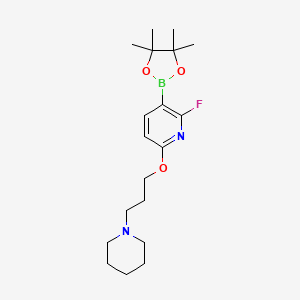
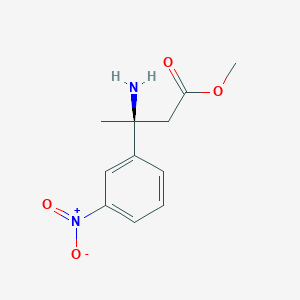
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide](/img/structure/B13902046.png)
![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)


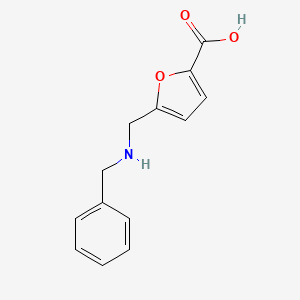
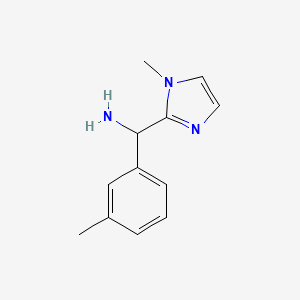
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)

